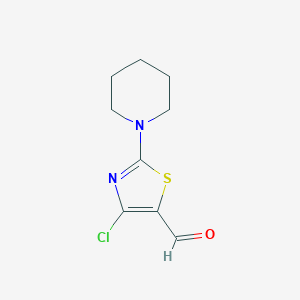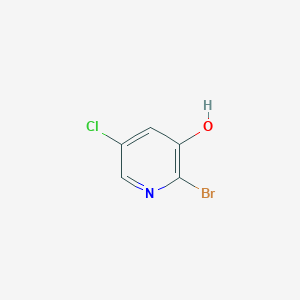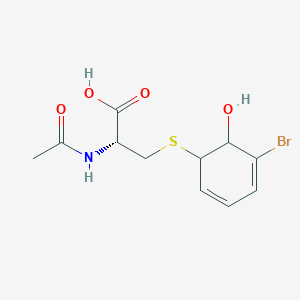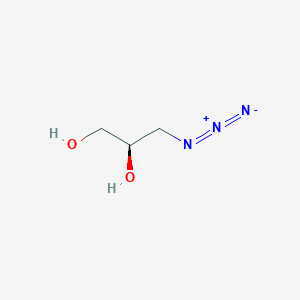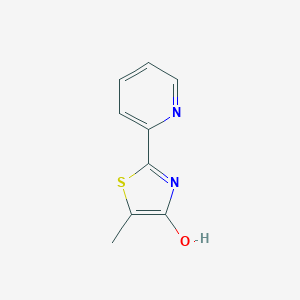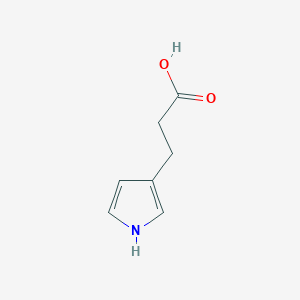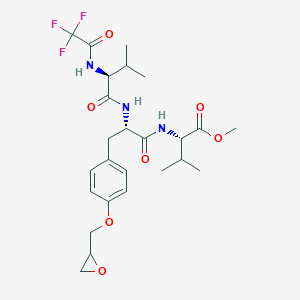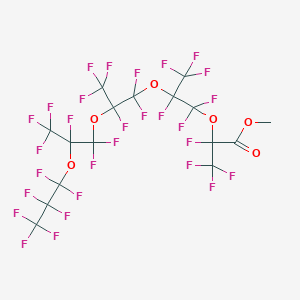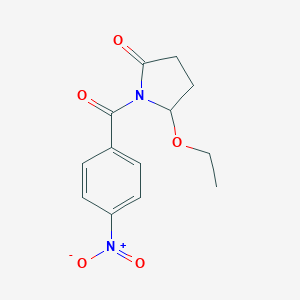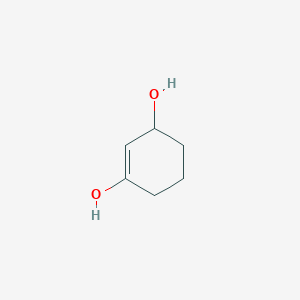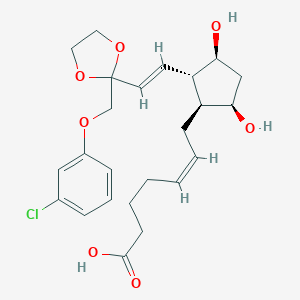
Glystrophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glystrophan is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of nootropic agents, which are known for their ability to enhance cognitive function. Glystrophan has been shown to exhibit neuroprotective effects and may have potential in the treatment of neurodegenerative diseases. In
Mécanisme D'action
The exact mechanism of action of Glystrophan is not fully understood. However, it is believed to work by increasing the release of acetylcholine in the brain, which is a neurotransmitter that plays a key role in cognitive function.
Effets Biochimiques Et Physiologiques
Glystrophan has been shown to have several biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the brain, which can improve cognitive function. It has also been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Glystrophan in lab experiments is its ability to improve cognitive function, which can be useful in studying the effects of various compounds on cognitive function. However, one limitation is that the exact mechanism of action of Glystrophan is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on Glystrophan. One area of research could focus on further investigating the neuroprotective effects of Glystrophan and its potential in the treatment of neurodegenerative diseases. Another area of research could focus on the development of more effective synthesis methods for Glystrophan. Additionally, research could focus on identifying the exact mechanism of action of Glystrophan and how it interacts with other compounds in the brain.
Méthodes De Synthèse
Glystrophan is synthesized through a multi-step process that involves the reaction of 2-oxo-1,3-dioxolane with 2-bromo-4-methylphenol. This reaction yields 2-(2-bromo-4-methylphenoxy)-1,3-dioxolane, which is further reacted with methylamine to produce Glystrophan.
Applications De Recherche Scientifique
Glystrophan has been the subject of several scientific studies due to its potential therapeutic applications. One study investigated the neuroprotective effects of Glystrophan on rat brain cells exposed to oxidative stress. The results showed that Glystrophan was able to protect the cells from damage caused by oxidative stress.
Another study investigated the potential of Glystrophan in the treatment of Alzheimer's disease. The study found that Glystrophan was able to improve cognitive function in mice with Alzheimer's disease and reduce the accumulation of amyloid-beta plaques in the brain.
Propriétés
Numéro CAS |
131349-68-3 |
|---|---|
Nom du produit |
Glystrophan |
Formule moléculaire |
C24H31ClO7 |
Poids moléculaire |
466.9 g/mol |
Nom IUPAC |
(Z)-7-[(1S,2S,3S,5R)-2-[(E)-2-[2-[(3-chlorophenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C24H31ClO7/c25-17-6-5-7-18(14-17)30-16-24(31-12-13-32-24)11-10-20-19(21(26)15-22(20)27)8-3-1-2-4-9-23(28)29/h1,3,5-7,10-11,14,19-22,26-27H,2,4,8-9,12-13,15-16H2,(H,28,29)/b3-1-,11-10+/t19-,20-,21+,22-/m0/s1 |
Clé InChI |
RWTBSBMVEFAIJX-YKUPADDRSA-N |
SMILES isomérique |
C1COC(O1)(COC2=CC(=CC=C2)Cl)/C=C/[C@@H]3[C@H](C[C@H]([C@H]3C/C=C\CCCC(=O)O)O)O |
SMILES |
C1COC(O1)(COC2=CC(=CC=C2)Cl)C=CC3C(CC(C3CC=CCCCC(=O)O)O)O |
SMILES canonique |
C1COC(O1)(COC2=CC(=CC=C2)Cl)C=CC3C(CC(C3CC=CCCCC(=O)O)O)O |
Synonymes |
7-(4-(3-chlorophenoxy)-3,3-ethylenedioxy-1-butenyl)-3,5-dihydroxycyclopentyl-5-heptenoic acid cloprostenol-15-glycal glystrophan |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




